molecular formula C31H31F2NO5 B114686 Scopinast CAS No. 145574-90-9

Scopinast

Cat. No. B114686
M. Wt: 535.6 g/mol
InChI Key: JRXHLMMVJSXXHZ-UHFFFAOYSA-N
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Description

Scopinast is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Engineering Tropane Biosynthetic Pathway

Scopinast, also known as scopolamine, is a tropane alkaloid with significant pharmaceutical importance. A study by Zhang et al. (2004) focused on genetically engineering Hyoscyamus niger (henbane) hairy root cultures to enhance scopolamine production. By simultaneously introducing genes for putrescine N-methyltransferase and hyoscyamine 6 beta-hydroxylase, a significant increase in scopolamine levels was achieved, demonstrating a method for large-scale commercial production (Zhang et al., 2004).

Metabolic Engineering for Scopolamine Production

Metabolic engineering techniques have been applied to improve scopolamine production, as reviewed by Palazón et al. (2008). This review presents an overview of the results obtained from various research groups who have studied the overexpression of genes involved in scopolamine biosynthesis in different plant species. The experiments aimed at improving production in hairy root cultures and biotransforming hyoscyamine into scopolamine in roots and transgenic tobacco cells (Palazón et al., 2008).

Therapeutic Applications in Urology

Stem cell (SC) research in urology, as covered by Chung (2015), involves the exploration of stem cell-based therapies for various sexual and urinary conditions. While not directly related to scopolamine, this research area highlights the diverse applications of compounds in the field of regenerative medicine and their potential therapeutic uses (Chung, 2015).

SCOP Database Development

The SCOP (Structural Classification of Proteins) database, as described by Andreeva et al. (2004, 2007), is an extensive ordering of all proteins of known structure, classifying them according to their evolutionary and structural relationships. This database's development showcases the integration of structure and sequence family data, which is crucial for understanding the protein world and its evolutionary repertoire (Andreeva et al., 2004); (Andreeva et al., 2007).

Cognitive Enhancement Effects

Research by Lee et al. (2010) explored the cognitive-enhancing effect of Chong-Myung-Tang (CMT) on scopolamine-induced memory impairments in mice. This study demonstrates the potential of CMT in improving cognitive functions via the regulation of cholinergic marker enzyme activities and the antioxidant defense system, highlighting the broader applications of scopolamine in neuropsychological research (Lee et al., 2010).

properties

IUPAC Name

7-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31F2NO5/c1-37-28-19-21-3-12-30(35)39-27(21)20-29(28)38-18-2-15-34-16-13-24(14-17-34)31(36,22-4-8-25(32)9-5-22)23-6-10-26(33)11-7-23/h3-12,19-20,24,36H,2,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXHLMMVJSXXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OCCCN3CCC(CC3)C(C4=CC=C(C=C4)F)(C5=CC=C(C=C5)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163098
Record name Scopinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scopinast

CAS RN

145574-90-9
Record name Scopinast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145574909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Scopinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCOPINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ9041E1BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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